molecular formula C15H12N6O2 B2992054 Pyridin-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327203-33-7

Pyridin-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2992054
CAS No.: 1327203-33-7
M. Wt: 308.301
InChI Key: YAZOSDUWRYLRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several different functional groups, including a pyridin-2-yl group, a pyrimidin-2-yl group, a 1,2,4-oxadiazol-5-yl group, and an azetidin-1-yl group . These groups are common in medicinal chemistry and are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups would likely contribute to the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of its various functional groups. For example, the presence of nitrogen in several of the rings could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antimycobacterial Properties : Compounds similar to Pyridin-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have demonstrated antimicrobial and antimycobacterial activities. For example, a study by R.V.Sidhaye et al. (2011) synthesized derivatives of nicotinic acid hydrazide, which showed antimycobacterial properties.
  • Plant Growth Stimulation : A study by V. A. Pivazyan et al. (2019) found that derivatives of pyrimidin-4-yl, similar to the compound , exhibited plant growth stimulating effects.
  • Anticancer Potential : H. Hafez et al. (2016) synthesized compounds related to this compound that showed higher anticancer activity than a reference drug, suggesting potential anticancer applications.

Synthesis and Characterization

  • Synthesis Techniques : Research by Y. Mabkhot et al. (2015) focused on synthesizing new thieno-fused bicyclic compounds, similar in structure to the compound , using various reagents. This study provides insight into the synthesis and characterization techniques applicable to such compounds.

Optical Properties and Material Science Applications

  • Optical Properties and Material Applications : A study by G. Volpi et al. (2017) synthesized derivatives of phenyl(pyridin-2-yl)methanone and explored their optical properties, indicating potential material science applications.

Formulation Development for Drug Delivery

  • Formulation Development : Lori Burton et al. (2012) researched the development of a formulation for a compound structurally related to this compound. This study is relevant for understanding how to increase the bioavailability of such compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar functional groups are used in medicinal chemistry and have a variety of mechanisms of action .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve further testing its biological activity, optimizing its structure for better activity or fewer side effects, and eventually conducting clinical trials .

Properties

IUPAC Name

pyridin-2-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2/c22-15(11-4-1-2-5-16-11)21-8-10(9-21)14-19-13(20-23-14)12-17-6-3-7-18-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZOSDUWRYLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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